
Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate typically involves the following steps:
Protection of the amine group: The starting material, an amino acid derivative, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amine group.
Esterification: The protected amino acid is then subjected to esterification using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Introduction of the methoxyphenyl group:
Industrial Production Methods
In an industrial setting, the production of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality compounds suitable for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Deprotected amines
Applications De Recherche Scientifique
Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s Boc-protected amine group allows for selective reactions with enzymes and other biological molecules, while the methoxyphenyl group contributes to its binding affinity and specificity. The ester group can undergo hydrolysis to release the active amine, which can then participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate can be compared with other similar compounds such as:
Methyl2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methyl2-((tert-butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate: The methoxy group is positioned differently, affecting its steric and electronic properties.
Methyl2-((tert-butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoate: Contains an additional methoxy group, leading to increased complexity and potential for diverse reactions.
The uniqueness of Methyl2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C16H23NO5 |
|---|---|
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
methyl 3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-7-6-8-12(9-11)20-4/h6-9,13H,10H2,1-5H3,(H,17,19) |
Clé InChI |
PXCYFXRTDQJMRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


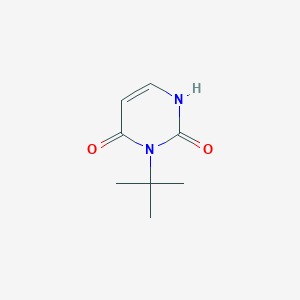
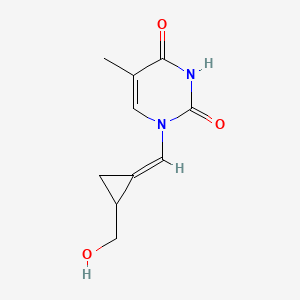
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)

![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)

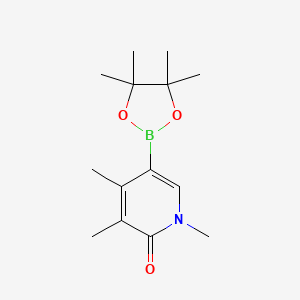

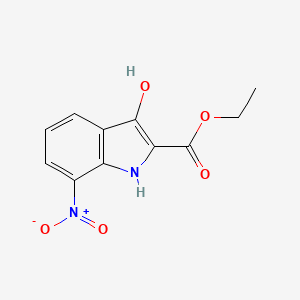
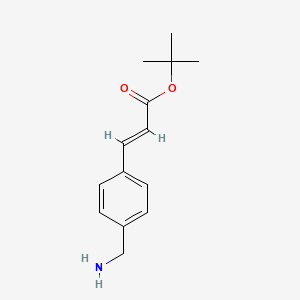

![1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one](/img/structure/B13115491.png)

![5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)
